molecular formula C18H20N2O2 B12794208 2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-97-1

2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12794208
CAS No.: 140412-97-1
M. Wt: 296.4 g/mol
InChI Key: VXIIPVAPMQWOOB-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including nitration, reduction, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process would be designed to minimize waste and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Compounds with similar core structures but different substituents.

    Benzoxazepines: Compounds with a benzene ring fused to an oxazepine ring.

    Dibenzodiazepines: Compounds with a benzene ring fused to a diazepine ring.

Uniqueness

2-Amino-6,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substituents and structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

140412-97-1

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

8-amino-1,3-dimethyl-5-propylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C18H20N2O2/c1-4-7-20-15-9-11(2)8-12(3)17(15)22-16-6-5-13(19)10-14(16)18(20)21/h5-6,8-10H,4,7,19H2,1-3H3

InChI Key

VXIIPVAPMQWOOB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC(=CC(=C2OC3=C(C1=O)C=C(C=C3)N)C)C

Origin of Product

United States

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